4-(Piperidin-2-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2S |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-piperidin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-5-11-6-10-8/h5-7,9H,1-4H2 |
InChI Key |
IZDACMGXGCWQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CSC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Piperidin 2 Yl Thiazole and Its Analogues
Established Synthetic Pathways for the Thiazole (B1198619) Ring System
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this scaffold.
Hantzsch Thiazole Synthesis and its Adaptations for Piperidinyl-Thiazole Formation
The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized method for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation of an α-haloketone with a thioamide. iaea.orgmdpi.com In the context of synthesizing 4-(piperidin-2-yl)thiazole, this would conceptually involve the reaction of a 2-(α-haloacetyl)piperidine derivative with a suitable thioamide.
The general mechanism commences with an SN2 reaction between the sulfur of the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. iaea.org Adaptations of this method could involve using a protected piperidine-2-carbothioamide (B13175292) and reacting it with a 2-halo-1,1-diethoxyethane, which upon hydrolysis of the acetal (B89532) would yield the desired 4-substituted thiazole. The reaction conditions, such as solvent and temperature, can be optimized to improve yields and minimize side reactions. ijcce.ac.ir
Table 1: Key Features of Hantzsch Thiazole Synthesis
| Feature | Description |
| Reactants | α-haloketone and a thioamide-containing compound. |
| Mechanism | Nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration. |
| Key Intermediates | Thioalkylation product, hydroxythiazoline. |
| Driving Force | Formation of a stable aromatic thiazole ring. |
Cyclization Reactions Utilizing Piperidine (B6355638) and Thiazole Precursors
The construction of the this compound scaffold can also be achieved through various cyclization strategies that bring together piperidine and thiazole precursors. One potential approach involves the reaction of a piperidine-2-carboxamide (B12353) with a reagent that can provide the C2 and S atoms of the thiazole ring. For instance, treatment with Lawesson's reagent to form the corresponding piperidine-2-carbothioamide, followed by reaction with an α-halocarbonyl compound, falls under the umbrella of Hantzsch-type syntheses.
Alternative cyclization strategies could involve the use of a suitably functionalized piperidine derivative that can undergo intramolecular cyclization to form the thiazole ring. For example, a piperidine derivative bearing an α-amino ketone or related functionality could be reacted with a sulfur source to facilitate ring closure.
Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry. wikipedia.org The Hantzsch synthesis itself can be considered a multicomponent reaction when the thioamide is generated in situ.
A potential MCR strategy for the synthesis of this compound could involve a one-pot reaction of a piperidine-2-carbaldehyde (B177073) derivative, an amine, a source of sulfur (like elemental sulfur or a thiol), and a suitable carbonyl compound. Such strategies often provide rapid access to diverse libraries of compounds for biological screening. For instance, a one-pot, three-component reaction for the construction of thiazole derivatives under solvent-free conditions has been developed, which could be adapted for this specific target. nih.gov
Condensation Reactions Involving Thioamide Derivatives and Alpha-Halocarbonyl Compounds
This subsection largely overlaps with the Hantzsch synthesis. The core principle is the condensation reaction between a thioamide, in this case, a piperidine-2-carbothioamide, and an α-halocarbonyl compound. The versatility of this method lies in the wide variety of commercially available or readily synthesized α-halocarbonyl compounds, allowing for diverse substitutions on the thiazole ring. For the synthesis of the parent this compound, a simple α-haloacetaldehyde or its equivalent would be required. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often in the presence of a base to facilitate the reaction.
Synthesis from 4-Piperidone (B1582916) Derivatives as Key Intermediates
While the target compound is a this compound, synthetic strategies often utilize more readily available starting materials like 4-piperidone. A plausible synthetic route could involve the conversion of 4-piperidone to a piperidine-2-carboxylic acid derivative through a series of reactions such as the Beckmann rearrangement followed by hydrolysis and reduction. This piperidine-2-carboxylic acid could then be converted to the corresponding thioamide and subjected to Hantzsch synthesis.
Alternatively, functionalization at the 2-position of a 4-piperidone derivative could be achieved, followed by transformations to construct the thiazole ring. However, direct and selective functionalization at the 2-position of 4-piperidone can be challenging.
Palladium-Catalyzed Approaches to Thiazole Ring Systems
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While not a direct method for thiazole ring formation, palladium catalysis can be employed to couple a pre-formed piperidine ring with a thiazole ring.
One potential strategy involves the palladium-catalyzed cross-coupling of a 2-halopiperidine derivative (which would require careful handling due to its potential instability) with a 4-organometallic thiazole reagent, such as a 4-lithiothiazole or a 4-thiazolylboronic acid derivative. Conversely, a 2-organometallic piperidine derivative could be coupled with a 4-halothiazole. These approaches offer a high degree of flexibility but may require multi-step syntheses for the preparation of the necessary precursors.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Precursors | Advantages | Potential Challenges |
| Hantzsch Synthesis | α-haloketone, Thioamide | Well-established, versatile, generally good yields. | Availability and stability of specific α-haloketone precursors. |
| Cyclization Reactions | Functionalized piperidine and thiazole precursors | Can offer novel routes and substitution patterns. | May require multi-step synthesis of complex precursors. |
| Multicomponent Reactions | Simple, readily available starting materials | High efficiency, atom economy, rapid access to diversity. | Optimization of reaction conditions can be complex. |
| Palladium-Catalyzed Coupling | Halogenated heterocycle, Organometallic reagent | High functional group tolerance, precise bond formation. | Multi-step precursor synthesis, potential for catalyst poisoning. |
Advanced Chemical Transformations and Derivatization Strategies
The unique juxtaposition of a saturated piperidine ring and an aromatic thiazole moiety in this compound offers a rich landscape for a variety of chemical transformations. These modifications are crucial for the development of new analogues with tailored properties. This section explores advanced derivatization strategies focusing on the nitrogen atoms of both rings, the electrophilic and nucleophilic nature of the thiazole ring, and the functionalization of the piperidine scaffold.
N-Alkylation and Amination Reactions on the Piperidinyl and Thiazole Nitrogen Atoms
The nitrogen atoms present in both the piperidine and thiazole rings of this compound and its analogues serve as key handles for structural modification through N-alkylation and amination reactions. These transformations allow for the introduction of a wide array of substituents, significantly influencing the physicochemical and biological properties of the resulting molecules.
The secondary amine of the piperidine ring is readily susceptible to N-alkylation. This reaction typically involves the treatment of the piperidine derivative with an alkyl halide in the presence of a base. The choice of base and solvent is critical to ensure efficient and selective mono-alkylation, avoiding the potential for over-alkylation to form quaternary ammonium (B1175870) salts. Common bases employed for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide.
The thiazole nitrogen, being part of an aromatic system, is less nucleophilic than the piperidinyl nitrogen. However, it can undergo N-alkylation, particularly with reactive alkylating agents like alkyl halides, to form thiazolium salts. acs.orgpharmaguideline.com This quaternization of the thiazole nitrogen significantly alters the electronic properties of the ring, making it more susceptible to certain nucleophilic attacks and influencing the acidity of the ring protons. pharmaguideline.com The formation of these thiazolium salts is a key step in various synthetic methodologies and catalytic applications. acs.org
While N-alkylation is a common strategy, N-amination of the piperidine or thiazole nitrogen is less frequently reported but represents a potential avenue for diversification. Direct amination of the piperidine nitrogen can be challenging but may be achieved through methods such as reductive amination with O-substituted hydroxylamines. Amination of the thiazole ring is not a typical reaction due to the already electron-rich nature of the nitrogen atom.
Table 1: N-Alkylation Reactions on Piperidinyl and Thiazole Nitrogens
| Nitrogen Atom | Reaction Type | Typical Reagents | Product | Key Considerations |
|---|---|---|---|---|
| Piperidinyl Nitrogen | N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | N-Alkyl-4-(piperidin-2-yl)thiazole | Control of mono- vs. di-alkylation; choice of base and solvent. |
| Thiazole Nitrogen | N-Alkylation | Alkyl halide (R-X) | 4-(Piperidin-2-yl)thiazolium salt | Formation of a quaternary salt; alters electronic properties of the thiazole ring. |
Electrophilic and Nucleophilic Substitution Reactions Typical of Thiazole Heterocycles
The thiazole ring in this compound is an aromatic heterocycle with distinct regions of electron density, making it amenable to both electrophilic and nucleophilic substitution reactions. The position of these substitutions is dictated by the inherent electronic nature of the thiazole ring and can be influenced by the presence of the piperidinyl substituent.
Electrophilic substitution reactions on the thiazole ring are generally less facile than on more electron-rich aromatic systems like benzene. However, under appropriate conditions, electrophiles can attack the ring. The electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom direct electrophiles primarily to the C5 position, which is the most electron-rich carbon. pharmaguideline.com Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. The piperidin-2-yl group, being an alkyl substituent, is weakly electron-donating and is expected to further activate the C5 position towards electrophilic attack.
Conversely, the thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is the most electron-deficient carbon due to its proximity to both the nitrogen and sulfur atoms. pharmaguideline.com Nucleophilic substitution reactions often require the presence of a good leaving group at the C2 position, such as a halogen. Alternatively, the C2 proton can be abstracted by a strong base, such as an organolithium reagent, to generate a potent C2-lithiated nucleophile. This nucleophile can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides, to introduce diverse functionalities at the C2 position. pharmaguideline.com The quaternization of the thiazole nitrogen to a thiazolium salt further enhances the acidity of the C2 proton, facilitating its removal and subsequent functionalization. pharmaguideline.com
Table 2: Substitution Reactions on the Thiazole Ring
| Reaction Type | Position of Attack | Typical Reagents/Conditions | Product |
|---|---|---|---|
| Electrophilic Substitution (e.g., Halogenation) | C5 | Electrophile (e.g., Br₂) | 4-(Piperidin-2-yl)-5-halothiazole |
| Nucleophilic Substitution (with leaving group) | C2 | Nucleophile (e.g., R-NH₂), Leaving group at C2 | 2-Substituted-4-(piperidin-2-yl)thiazole |
| Deprotonation followed by Electrophilic Quench | C2 | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-CHO) | 2-Substituted-4-(piperidin-2-yl)thiazole |
Functionalization and Modification of the Piperidine Moiety
The saturated piperidine ring of this compound provides numerous opportunities for structural modification beyond N-alkylation. These transformations can alter the conformation and steric bulk of the piperidine moiety, which can be critical for its interaction with biological targets.
One common modification is the N-acylation of the piperidine nitrogen. This is readily achieved by treating the parent compound with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine. This reaction converts the basic secondary amine into a neutral amide, which can have a profound impact on the compound's properties.
Oxidation of the piperidine ring can lead to the formation of piperidones. The position of oxidation can be directed by the reaction conditions and the presence of activating groups. For instance, oxidation at the carbon adjacent to the nitrogen can be achieved through various methods, including the use of hypervalent iodine reagents. nih.gov These piperidone derivatives can serve as versatile intermediates for further functionalization.
Ring-opening reactions of the piperidine moiety offer a strategy to access acyclic derivatives with novel scaffolds. These reactions can be promoted by various methods, including photochemical and electrochemical approaches. researchgate.netthieme-connect.de For example, single-electron transfer photooxidation can lead to the cleavage of the C-N bond adjacent to the nitrogen, yielding an aminoaldehyde. researchgate.net
Furthermore, C-H functionalization of the piperidine ring is an emerging area that allows for the direct introduction of substituents onto the carbon skeleton. This can be achieved through radical-based reactions or transition-metal-catalyzed processes, offering a powerful tool for late-stage diversification of the piperidine core.
Table 3: Functionalization and Modification of the Piperidine Moiety
| Reaction Type | Target Site | Typical Reagents/Conditions | Product |
|---|---|---|---|
| N-Acylation | Piperidinyl Nitrogen | Acyl chloride (R-COCl), Base (e.g., Et₃N) | N-Acyl-4-(piperidin-2-yl)thiazole |
| Oxidation | Piperidine Ring Carbons | Oxidizing agents (e.g., hypervalent iodine reagents) | 4-(Piperidon-2-yl)thiazole |
| Ring-Opening | Piperidine Ring | Photochemical or electrochemical methods | Acyclic aminoaldehyde derivatives |
| C-H Functionalization | Piperidine Ring Carbons | Radical initiators or transition metal catalysts | Substituted piperidine derivatives |
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(Piperidin-2-yl)thiazole, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on both the thiazole (B1198619) and piperidine (B6355638) rings.
The thiazole ring contributes two signals in the aromatic region:
A signal for the proton at the C2 position (H-2') of the thiazole ring.
A signal for the proton at the C5 position (H-5'), which would be adjacent to the piperidine substituent.
The piperidine ring protons produce a more complex set of signals in the aliphatic region:
The methine proton at the C2 position (H-2), where the ring connects to the thiazole, would appear as a multiplet.
The protons on the carbon adjacent to the nitrogen (C6) would show distinct signals from other methylene (B1212753) groups.
The remaining methylene protons at C3, C4, and C5 would produce a series of overlapping multiplets.
A broad signal corresponding to the N-H proton of the piperidine ring is also expected, the chemical shift of which can be dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiazole H-2' | ~8.7 - 8.9 | d (doublet) | ~2.0 |
| Thiazole H-5' | ~7.2 - 7.4 | d (doublet) | ~2.0 |
| Piperidine H-2 | ~4.5 - 4.7 | m (multiplet) | - |
| Piperidine H-6 | ~3.1 - 3.3 (eq), ~2.7 - 2.9 (ax) | m (multiplet) | - |
| Piperidine H-3, H-4, H-5 | ~1.5 - 2.0 | m (multiplet) | - |
| Piperidine N-H | ~1.5 - 2.5 (variable) | br s (broad singlet) | - |
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated.
Thiazole Carbons: Three signals are expected for the C2', C4', and C5' carbons of the thiazole ring. The C4' carbon, being the point of attachment to the piperidine ring, would show a characteristic shift.
Piperidine Carbons: Five signals corresponding to the C2, C3, C4, C5, and C6 carbons of the piperidine ring would appear in the aliphatic region of the spectrum. The chemical shifts of C2 and C6 are influenced by the adjacent nitrogen atom. wikipedia.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2' | ~150 - 155 |
| Thiazole C-4' | ~155 - 160 |
| Thiazole C-5' | ~115 - 120 |
| Piperidine C-2 | ~55 - 60 |
| Piperidine C-6 | ~45 - 50 |
| Piperidine C-3 | ~25 - 30 |
| Piperidine C-4 | ~24 - 28 |
| Piperidine C-5 | ~23 - 27 |
To confirm the assignments from one-dimensional NMR, 2D techniques are essential.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivity outlined in the tables above. For instance, it would link the methine proton signal at ~4.6 ppm to the piperidine C-2 carbon signal at ~57 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing the connectivity between the two ring systems. It reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would include the signal from the piperidine H-2 proton to the thiazole C-4' and C-5' carbons, definitively proving the 4-(piperidin-2-yl) substitution pattern.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.
N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the piperidine ring.
C-H Stretches: Aromatic C-H stretching from the thiazole ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. researchgate.net
C=N and C=C Stretches: The thiazole ring is characterized by C=N and C=C double bond stretching vibrations, which are expected in the 1650-1450 cm⁻¹ region. cdnsciencepub.comcdnsciencepub.com
C-N Stretch: The stretching vibration of the C-N bond within the piperidine ring would appear in the fingerprint region, typically around 1200-1000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3300 - 3500 | N-H stretch (piperidine) |
| 3050 - 3150 | Aromatic C-H stretch (thiazole) |
| 2850 - 2960 | Aliphatic C-H stretch (piperidine) |
| 1500 - 1600 | C=N stretch (thiazole ring) |
| 1450 - 1550 | C=C stretch (thiazole ring) |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.
For this compound (C₈H₁₂N₂S), the molecular weight is 168.26 g/mol .
Molecular Ion Peak: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 168.
High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern: The primary fragmentation pathways would likely involve the piperidine ring. Alpha-cleavage next to the nitrogen atom is a common fragmentation for amines, which could lead to the loss of an ethyl or propyl radical. miamioh.edunist.gov Cleavage of the C-C bond between the two rings is also a probable fragmentation pathway, leading to ions corresponding to the individual piperidine and thiazole fragments. nih.gov
Table 4: Predicted Major Mass Fragments for this compound
| Predicted m/z | Possible Fragment Identity |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 167 | [M-H]⁺ |
| 85 | [C₅H₉N₂]⁺ (Thiazole ring fragment) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis and Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the thiazole ring, as the saturated piperidine ring does not absorb significantly in the 200-800 nm range.
The spectrum is expected to show absorptions due to π → π* and n → π* electronic transitions within the aromatic thiazole system. researchgate.netnist.gov The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the substitution pattern.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Associated Electronic Transition |
|---|---|
| ~230 - 250 | π → π |
| ~260 - 280 | n → π |
Compound Index
Computational Chemistry and Theoretical Studies
Molecular Docking Investigations for Ligand-Target Interaction Prediction
No published studies were found that performed molecular docking of 4-(Piperidin-2-yl)thiazole with any biological target. Such investigations are crucial for predicting binding affinities and interaction modes with proteins, which can inform drug discovery efforts.
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Analysis
There is no available literature detailing DFT calculations for this compound. Therefore, specific data on its electronic properties and reactivity are absent.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties
Without DFT studies, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, and the corresponding energy gap, have not been calculated. This information is essential for understanding the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
MEP maps for this compound, which would identify the electrophilic and nucleophilic sites and predict its intermolecular interactions, have not been generated in any available research.
Hyperpolarizability and Non-linear Optical (NLO) Property Predictions
The potential NLO properties of this compound have not been computationally investigated. Calculations of polarizability and hyperpolarizability are necessary to determine its suitability for optical applications.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
NBO analysis, which provides insight into charge transfer and intramolecular bonding interactions, has not been performed on this compound according to a thorough literature search.
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
No molecular dynamics simulation studies have been published for this compound. These simulations are necessary to understand its conformational flexibility, stability, and dynamic behavior when interacting with biological targets over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts.
Despite a comprehensive search of scientific literature, no specific QSAR studies focusing solely on the compound "this compound" have been identified. Research in this area tends to focus on broader classes of thiazole (B1198619) or piperidine (B6355638) derivatives, without singling out this specific molecule for a dedicated QSAR analysis. As a result, there are no published QSAR models, associated data tables, or detailed research findings available to describe the predictive biology of this compound through this method.
Therefore, the generation of data tables and a detailed discussion of research findings on the QSAR of this compound is not possible at this time due to the absence of relevant studies in the available scientific literature.
Structure Activity Relationship Sar Research in Piperidinyl Thiazole Derivatives
Impact of Substituent Modifications on Biological Profiles
Research into a series of piperidinyl thiazole (B1198619) isoxazolines as fatty acid amide hydrolase (FAAH) inhibitors has demonstrated the profound impact of substituent modifications on the phenyl carbamate ring. nih.gov Mono-substitution at the 2, 3, or 4-positions of the phenyl carbamate ring in the piperidine (B6355638) series was generally well-tolerated, with most analogs showing little change in binding affinity. nih.gov However, there were exceptions, such as the 3-substituted chloro and methyl analogs, which did show a shift in binding affinity. In contrast, di-substitution on the phenyl carbamate ring led to a significant decrease in relative binding affinity. nih.gov A notable example is the 2,6-dimethyl substitution, which resulted in a more than 10,000-fold decrease in binding affinity compared to the unsubstituted analog. nih.gov
In a related series of piperazine analogs, substitution at the 4-position of the phenyl ring with chloro, methyl, or methoxy groups resulted in similar FAAH inhibition values compared to their identically substituted piperidine counterparts. nih.gov However, when the phenyl ring was unsubstituted or substituted at the 3-position, the binding affinity of the piperazine analogs was lower than that of the corresponding piperidine analogs. nih.gov
The nature of the chemical group linking the piperidinyl-thiazole core to an aryl group also plays a critical role. Both aryl carbamates and ureas have been shown to inactivate the FAAH enzyme in a time-dependent manner. nih.gov
Table 1: Impact of Phenyl Carbamate Ring Substituents on FAAH Binding Affinity of Piperidinyl Thiazole Analogs
| Compound | Substitution on Phenyl Ring | Relative Binding Affinity |
|---|---|---|
| 1a | Unsubstituted | High |
| 1k | 2,6-dimethyl | >4 orders of magnitude lower than 1a |
| - | Mono-substitution (2, 3, or 4-position) | Generally well-tolerated |
| - | 3-chloro and 3-methyl | Shift in binding affinity observed |
Furthermore, in the context of anticancer research, modifications on the thiazole ring itself have been shown to be critical. For a series of thiazole derivatives investigated as inhibitors of metastatic cancer cell migration and invasion, a methyl substitution at the 5-position of the thiazole ring resulted in a nearly complete loss of activity. In contrast, moving the thiazole phenyl ring to the 5-position created a more linear analog with stronger growth inhibitory and antimigratory effects.
Positional Isomerism Effects on Activity and Selectivity
Positional isomerism, which concerns the different spatial arrangements of substituents on a molecule's core structure, can have a dramatic effect on the biological activity and selectivity of piperidinyl-thiazole derivatives. Even a subtle change in the position of a functional group can alter the way a molecule interacts with its biological target.
A study on a series of benzylidene-hydrazinyl-thiazole inhibitors of α-glucosidase, which featured a piperidine ring, highlighted the importance of positional isomerism of a methyl group on this ring. The research compared derivatives with a methyl group at the 3-position of the piperidine ring to those with a methyl group at the 4-position. The results clearly demonstrated that the position of the methyl group was pivotal in determining the enzyme binding and the potency of inhibition.
In general, the 4-methyl derivatives exhibited greater selectivity towards the α-glucosidase enzyme. nih.gov Molecular modeling studies suggested that the 4-methyl derivatives were able to establish more numerous and stronger molecular contacts with the enzyme compared to their 3-methyl counterparts. nih.gov This enhanced interaction is believed to be the basis for their improved selectivity. Interestingly, while the potency and selectivity were significantly affected, the type of inhibition was not, with the majority of compounds in both series acting as noncompetitive inhibitors. nih.gov
Table 2: Effect of Methyl Group Positional Isomerism on Piperidine Ring of α-Glucosidase Inhibitors
| Isomer | Position of Methyl Group on Piperidine Ring | Observed Selectivity | Molecular Interactions with Enzyme |
|---|---|---|---|
| Derivative A | 3-position | Lower | Fewer and weaker contacts |
| Derivative B | 4-position | Higher | More numerous and stronger contacts |
Stereochemical Influences on Molecular Recognition and Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental aspect of molecular recognition in biological systems. Since enzymes and receptors are chiral, they can differentiate between the stereoisomers of a drug molecule, often leading to significant differences in biological activity.
The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov This chirality often has a critical impact on the action of a drug, affecting its binding to the target, its metabolism, and its distribution throughout the body. nih.gov For many classes of compounds, stereochemistry is the driving force behind their potency and pharmacokinetic properties. nih.gov It can also influence how a drug is taken up by cells, as is the case with certain antibiotics where transport systems show stereospecificity. nih.gov
In the context of piperidinyl-thiazole derivatives, the stereochemistry at the piperidine ring is expected to play a crucial role in biological activity. For a family of potent antitumor agents known as tubulysins, previous research on analogs where the tubuvaline (Tuv) fragment was aromatized resulted in a loss of activity. This suggested that the conformation of the isoleucine (Ile) and Tuv fragments in these analogs was different from that in the natural products. tubitak.gov.tr In a study of 2-(piperidin-4-yl)-thiazole-4-carboxamides as tubulysin analogues, it was hypothesized that an intramolecular hydrogen bond between key amino and hydroxyl groups could be responsible for conformational control, which in turn is a function of the stereochemistry of the molecule. tubitak.gov.tr This highlights the indirect but critical role of stereochemistry in maintaining the bioactive conformation.
Research on the nature-inspired compound 3-Br-acivicin and its derivatives has provided further insight into the importance of stereochemistry for biological activity. In this case, only the isomers with a (5S, αS) configuration showed significant antiplasmodial activity, suggesting that their uptake into the parasite might be mediated by a stereoselective L-amino acid transport system. nih.gov This example underscores how stereochemistry can be a determining factor for a compound's ability to reach its intracellular target.
Conformational Analysis and its Correlation with Observed Biological Activity
The biological activity of a molecule is not only dependent on its chemical structure but also on its preferred three-dimensional shape, or conformation. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a critical tool in understanding SAR.
The formation of a thiazole ring within a molecule can significantly reduce its flexibility. researchgate.net For example, in a study of the conformational effects of thiazoline and thiazole formation in a peptide-like molecule, it was found that the thiazoline-containing analog had only seven identifiable conformers within a certain energy range, all of which shared a rigid six-bond motif. researchgate.net The thiazole analog was similarly rigid, with a conserved seven-bond motif. researchgate.net This inherent rigidity of the thiazole ring can lock a portion of the molecule into a specific conformation, which may be either favorable or unfavorable for binding to a biological target.
Molecular docking studies of piperidinyl thiazole isoxazoline-based FAAH inhibitors have provided a model for how these molecules fit into the enzyme's binding site. nih.gov These computational studies show the thiazole ring positioned near a methionine residue (MET495), with a potential hydrogen bond forming with the ring nitrogen. nih.gov The piperidine ring is positioned close to a phenylalanine residue (PHE192), with a C-H-π interaction from a methylene (B1212753) group. nih.gov The carbamate aryl ring is also stabilized by a C-H-π interaction with another methionine residue (MET191). nih.gov This detailed picture of the binding conformation highlights how the spatial arrangement of the different components of the molecule is essential for its inhibitory activity.
Emerging Applications and Future Research Directions
Development of 4-(Piperidin-2-yl)thiazole as Chemical Probes for Biological Systems
The development of fluorescent probes for visualizing biological processes at the molecular level is a cornerstone of modern cell biology and diagnostics. mdpi.com Thiazole (B1198619) derivatives, such as the well-known Thiazole Orange (TO), are foundational components of fluorescent sensors due to their favorable photophysical properties. mdpi.com The inherent fluorescence of the thiazole core within this compound provides a strong basis for its development as a chemical probe.
Research into reaction-based fluorescent probes often involves designing a molecule that exhibits a significant change in its fluorescence ("turn-on" or "turn-off") upon reacting with a specific analyte. bohrium.com For instance, probes have been successfully designed for detecting sulfane sulfurs and hydrazine (B178648) in biological and environmental samples. bohrium.comrsc.org The this compound structure is well-suited for this approach. The secondary amine of the piperidine (B6355638) ring serves as a reactive site that can be strategically modified. By attaching a quenching group to the piperidine nitrogen, the probe could be rendered non-fluorescent. A specific biological reaction could then cleave this quenching group, restoring fluorescence and signaling the presence of the target molecule or enzyme activity.
Furthermore, the development of probes for imaging specific organelles or cancer cells is an active area of research. nih.gov The physicochemical properties of this compound, such as its polarity and size, can be fine-tuned through substitution on either the piperidine or thiazole ring to control its cellular localization and target specificity, making it a promising candidate for creating next-generation biological imaging agents.
| Probe Name/Class | Target Analyte | Key Structural Feature | Sensing Mechanism | Reference |
|---|---|---|---|---|
| PTN (Benzothiazole-based) | Hydrazine (N2H4) | Ester bond linkage | Cleavage of the ester bond by hydrazine restores fluorescence. | bohrium.com |
| Thiazole Orange (TO) | DNA/RNA | Benzothiazole and quinoline (B57606) linked by a methine bridge | Fluorescence enhancement upon intercalation into nucleic acids. | mdpi.com |
| SSP1 / SSP2 | Sulfane Sulfurs | Benzodithiolone formation | Reaction with sulfane sulfurs induces a structural change leading to fluorescence. | rsc.org |
| Cyclo X (Furan/Imidazole (B134444) derivative) | Cancer Cell Imaging | Furan and imidazole core | Selective accumulation and bright fluorescence in cancer cells. | nih.gov |
Exploration of Optical and Material Science Applications (e.g., Fluorescent Probes, NLO Materials)
Beyond biological imaging, the photophysical properties of thiazole-containing compounds make them attractive for applications in material science, particularly in solid-state lighting and nonlinear optics (NLO). Thiazolo[5,4-d]thiazole (TTz) derivatives, for example, are being investigated for their potential in organic light-emitting diodes (OLEDs) and as solid-state fluorescent dyes. nih.govresearchgate.net These materials are valued for their thermal stability, ease of synthesis, and tunable emission spectra, which can span the entire visible range from blue to red. nih.govresearchgate.net The fluorescence of this compound could similarly be harnessed in solid-state applications by incorporating it into polymer matrices or crystalline structures.
The field of nonlinear optics (NLO) focuses on materials that can alter the properties of light, enabling applications such as frequency conversion of lasers. bohrium.com A key requirement for NLO materials is a molecular structure with significant charge asymmetry, often achieved through the combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov The this compound scaffold possesses these characteristics. The electron-rich piperidine ring can act as an electron donor, while the thiazole ring can function as part of the π-system and an acceptor. This intramolecular charge transfer (ICT) capability is a strong indicator of potential NLO activity. nih.gov Research on other heterocyclic systems, such as pyrrole (B145914) hydrazones and polyimides containing benzothiazole, has demonstrated the viability of this molecular design strategy for creating new NLO materials. nih.govresearchgate.net Future research could involve synthesizing derivatives of this compound with extended conjugation or stronger donor/acceptor groups to optimize its NLO response.
| Material Class | Potential Application | Key Structural Feature | Observed Property | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]thiazole (TTz) Derivatives | Solid-State Lighting, Photonics | Symmetrical Donor-Acceptor-Donor structure | Tunable fluorescence from orange-red to blue in the solid state. | nih.govresearchgate.net |
| Pyrrole Hydrazones | NLO Materials | Intramolecular Charge Transfer (ICT) from donor to acceptor moiety | Predicted NLO features based on quantum chemical calculations. | nih.gov |
| Benzothiazole-based Polymers | OLEDs | Benzothiazole unit incorporated into a polymer backbone | Blue fluorescence for use in electroluminescent devices. | researchgate.net |
| 1,3,4-Thiadiazole Analogues | pH Sensors | Thiadiazole-diol structure | pH-dependent dual fluorescence effects in aqueous solutions. | researchgate.net |
Integration into Hybrid Molecular Architectures for Synergistic Bioactivity
The strategy of creating hybrid molecules by combining two or more distinct pharmacophores into a single chemical entity is a powerful approach in modern drug discovery. nih.gov This approach aims to create compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. Both the thiazole and piperidine rings are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds. nih.govnih.gov
Thiazole-containing hybrids have been developed as potent anticancer, antibacterial, anti-inflammatory, and anti-tubercular agents. nih.govnih.govnih.gov Similarly, the piperidine ring is a core component of numerous pharmaceuticals and bioactive molecules. nih.gov The this compound molecule is an ideal starting point for creating novel hybrid architectures. It can serve as a central scaffold to which other bioactive fragments are attached. For example, linking an indole (B1671886) or pyrazole (B372694) moiety—scaffolds known for anticancer properties—to the piperidine nitrogen could yield a hybrid molecule with synergistic or multi-targeted anticancer activity. mdpi.com This modular approach allows for the systematic exploration of chemical space to optimize biological activity against various diseases. The development of such hybrids represents a promising future direction for leveraging the unique structural attributes of this compound in medicinal chemistry. nih.gov
| Hybrid Class | Linked Scaffolds | Targeted Biological Activity | Example Finding | Reference |
|---|---|---|---|---|
| Thiazolyl-Pyrazoline | Thiazole and Pyrazoline | Anticancer (BRAFV600E inhibitor) | Showed significant antiproliferative activity against MCF-7 and WM266.4 cell lines. | nih.gov |
| Thiazolidinone-Thiazole | Thiazolidinone and Thiazole | Anti-tubercular (M. tuberculosis) | Compound T8 was as potent as isoniazid (B1672263) (MIC = 0.12 μg/ml) and inhibited the InhA enzyme. | nih.gov |
| Indole-Thiazolidinone | Indole and Thiazolidinone | Anticancer (Tubulin inhibitor) | Novel compounds were tested on five human cancer cell lines showing antiproliferative effects. | mdpi.com |
| Thiazole-Coumarin | Thiazole and Coumarin | Anticancer (EGFR/VEGFR-2 inhibitor) | Compound 11f showed potent activity against lung and breast cancer cell lines (GI50 = 27 nM). | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 4-(Piperidin-2-yl)thiazole derivatives?
- Methodology : Utilize condensation reactions between substituted amines and thiazole precursors. For example, coupling piperidine derivatives with thiazole intermediates via Cu-catalyzed or nucleophilic substitution reactions. Key steps include optimizing solvent systems (e.g., DMF or THF) and catalysts (e.g., triethylamine) to enhance yield. Characterize intermediates using TLC and final products via melting point analysis, IR (to confirm C=N and C-S stretches), and NMR (¹H/¹³C for structural verification) .
- Experimental Design : For analogs with aryl substituents, employ Suzuki-Miyaura cross-coupling to introduce aromatic groups at the thiazole’s 4-position. Monitor reaction progress using HPLC and purify via column chromatography .
Q. How can researchers characterize this compound derivatives using spectroscopic and analytical techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing experimental shifts to theoretical predictions (e.g., thiazole protons at δ 7.2–8.1 ppm, piperidine protons at δ 1.5–3.0 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) and DEPT-135 for carbon assignment .
- Mass Spectrometry : Confirm molecular ions via ESI-MS or HRMS, ensuring deviations <5 ppm.
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, S percentages .
Advanced Research Questions
Q. What metabolic bioactivation risks are associated with this compound-containing compounds, and how can they be mitigated?
- Mechanistic Insight : The thiazole ring may undergo oxidative bioactivation via CYP450 enzymes, forming reactive intermediates (e.g., thiazole-S-oxide). These can covalently bind to proteins, as shown by glutathione (GSH) trapping assays in human liver microsomes .
- Intervention Strategy :
- Introduce electron-withdrawing groups (e.g., fluorine) at the thiazole’s C5 position to block oxidation.
- Replace thiazole with 1,2,4-thiadiazole, which resists ring opening while maintaining pharmacological activity .
Q. How can X-ray crystallography elucidate the structural and electronic properties of this compound derivatives?
- Methodology : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation). Refine structures with SHELXL, analyzing bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.7565 Å, b = 10.8846 Å, and interplanar angles α = 67.035° provide insights into steric effects .
Q. What computational approaches are effective in predicting the biological activity of this compound analogs?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., BRAF V600E kinase). Focus on hydrogen bonding between the thiazole’s nitrogen and kinase hinge regions. Validate predictions with in vitro IC₅₀ assays .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron density distribution. B3LYP/6-31G(d) basis sets are recommended for optimizing geometries .
Q. How do structural modifications at the piperidine moiety influence the pharmacokinetic profile of this compound derivatives?
- SAR Insights :
- N-Methylation of piperidine improves blood-brain barrier penetration but may reduce solubility.
- Introducing polar groups (e.g., -COOH) at the piperidine’s 4-position enhances aqueous solubility and reduces clearance rates, as shown in rat pharmacokinetic studies .
Data Contradiction and Optimization
Q. How can researchers resolve discrepancies in reported synthetic yields for this compound analogs?
- Root Cause Analysis : Variability often arises from differences in substituent electronic effects (e.g., electron-withdrawing groups slowing nucleophilic attacks).
- Optimization : Screen reaction conditions (e.g., temperature, catalyst loading) via DoE (Design of Experiments). For example, microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h with 20% yield improvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
